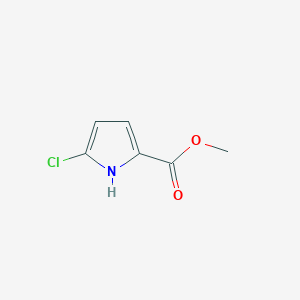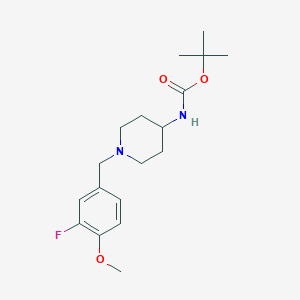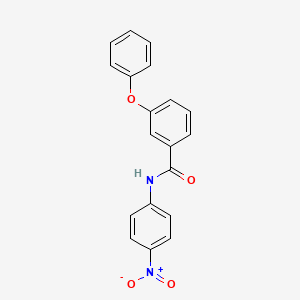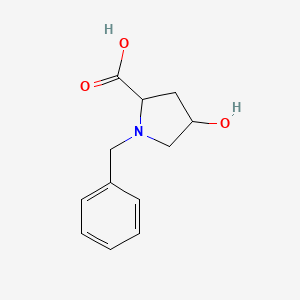
(2-Bromo-2,2-difluoro-acetyl) 2-bromo-2,2-difluoro-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromo-2,2-difluoro-acetyl) 2-bromo-2,2-difluoro-acetate: is a chemical compound with the molecular formula C4Br2F4O3. It is an anhydride derivative of 2-bromo-2,2-difluoroacetic acid. This compound is known for its reactivity and is used in various chemical synthesis processes.
科学的研究の応用
Chemistry:
Synthesis of Fluorinated Compounds: It is used as a building block in the synthesis of fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of intermediates for drug development, particularly in the creation of fluorinated analogs of biologically active molecules.
Industry:
Material Science: It is used in the development of advanced materials with unique properties due to the presence of fluorine atoms.
Safety and Hazards
作用機序
Target of Action
Bromodifluoroacetic anhydride, also known as Bromo(difluoro)acetic anhydride or (2-Bromo-2,2-difluoro-acetyl) 2-bromo-2,2-difluoro-acetate, is a type of acid anhydride . Acid anhydrides are known to react with various biological targets such as water, alcohols, and amines . The primary targets of bromodifluoroacetic anhydride are likely to be similar, although specific targets may depend on the biological system in which it is introduced.
Mode of Action
The mode of action of bromodifluoroacetic anhydride involves a series of reactions known as nucleophilic acyl substitution . In these reactions, a nucleophile (such as water, alcohol, or amine) attacks the carbonyl carbon of the anhydride, leading to the formation of a tetrahedral intermediate . This intermediate then collapses, leading to the removal of the leaving group and the formation of a carboxylic acid or its derivative .
Biochemical Pathways
The biochemical pathways affected by bromodifluoroacetic anhydride would depend on the specific biological system and the nucleophiles present. For instance, in the presence of water, it would lead to the formation of carboxylic acids . With alcohols and amines, it would form esters and amides, respectively . These reactions could potentially affect various biochemical pathways, depending on the specific carboxylic acids, esters, or amides formed.
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier .
Result of Action
The result of bromodifluoroacetic anhydride’s action would be the formation of carboxylic acids, esters, or amides, depending on the nucleophiles present . These products could have various effects at the molecular and cellular levels, depending on their specific structures and properties.
Action Environment
The action, efficacy, and stability of bromodifluoroacetic anhydride can be influenced by various environmental factors. For instance, the presence and concentration of different nucleophiles can affect its reactivity . Additionally, factors such as pH and temperature could potentially influence its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (2-Bromo-2,2-difluoro-acetyl) 2-bromo-2,2-difluoro-acetate typically begins with 2-bromo-2,2-difluoroacetic acid.
Reaction Conditions: The acid is reacted with a dehydrating agent such as phosphorus pentachloride or thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with another equivalent of 2-bromo-2,2-difluoroacetic acid to form the anhydride.
Industrial Production Methods: Industrially, the process is scaled up by optimizing the reaction conditions, such as temperature and solvent choice, to maximize yield and purity. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the reaction.
化学反応の分析
Types of Reactions:
Substitution Reactions: (2-Bromo-2,2-difluoro-acetyl) 2-bromo-2,2-difluoro-acetate can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to yield 2-bromo-2,2-difluoroacetic acid.
Addition Reactions: It can participate in addition reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols.
Solvents: Common solvents include dichloromethane, tetrahydrofuran, and acetonitrile.
Catalysts: Lewis acids like aluminum chloride can be used to facilitate certain reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of 2-bromo-2,2-difluoroacetic acid can be formed.
Hydrolysis Products: 2-Bromo-2,2-difluoroacetic acid.
類似化合物との比較
Ethyl bromodifluoroacetate: Similar in structure but contains an ethyl ester group instead of an anhydride.
Bromodifluoroacetyl chloride: Contains a chloride group instead of an anhydride.
2-Bromo-2,2-difluoroacetic acid: The parent acid from which the anhydride is derived.
Uniqueness:
Reactivity: The anhydride form of 2-bromo-2,2-difluoroacetic acid is more reactive than its ester or acid counterparts, making it a valuable intermediate in organic synthesis.
Versatility: It can participate in a wider range of chemical reactions due to the presence of two reactive bromine atoms and the anhydride functional group.
特性
IUPAC Name |
(2-bromo-2,2-difluoroacetyl) 2-bromo-2,2-difluoroacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Br2F4O3/c5-3(7,8)1(11)13-2(12)4(6,9)10 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBDDIHRXCJILE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)Br)OC(=O)C(F)(F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Br2F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7601-98-1 |
Source


|
| Record name | (2-Bromo-2,2-difluoro-acetyl) 2-bromo-2,2-difluoro-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Tert-butyl-3-(2-chlorophenyl)-7-methoxy-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2927458.png)
![4-[[(1-Ethylpyrazol-4-yl)methylamino]methyl]benzoic acid;hydrochloride](/img/structure/B2927459.png)

![N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2927463.png)
![2-Chloro-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid](/img/structure/B2927464.png)
![2-[[1-(4-Bromophenyl)pyrazol-3-yl]methyl]isoindole-1,3-dione](/img/structure/B2927465.png)
![Methyl 3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2927468.png)



![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]-1,3-benzothiazol-2-amine](/img/structure/B2927476.png)
![2-[2-(4-Tert-butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B2927478.png)
![3-[(3-Amino-5-chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B2927479.png)
